molecular formula C5H10N2O3S B598777 S-(N-Methyl-d3-carbamoyl)-L-cysteine CAS No. 127633-26-5

S-(N-Methyl-d3-carbamoyl)-L-cysteine

Cat. No.: B598777
CAS No.: 127633-26-5
M. Wt: 181.224
InChI Key: OCFIRCHPJWLACG-SRQSVDBESA-N
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Description

S-(N-Methyl-d3-carbamoyl)-L-cysteine is a labeled metabolite of the investigational antitumor agent N-methylformamide. This compound is primarily used in research settings to study metabolic pathways and the effects of N-methylformamide in biological systems .

Preparation Methods

The synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves the reaction of N-methylformamide with L-cysteine. The reaction conditions typically include the use of deuterated reagents to incorporate the deuterium atoms into the final product.

Chemical Reactions Analysis

S-(N-Methyl-d3-carbamoyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

S-(N-Methyl-d3-carbamoyl)-L-cysteine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves its metabolism in biological systems. It is believed to interact with specific molecular targets and pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

S-(N-Methyl-d3-carbamoyl)-L-cysteine can be compared to other similar compounds, such as:

    S-(N-Methyl-d3-carbamoyl)glutathione: Another labeled metabolite used in research to study metabolic pathways.

    N-methylformamide: The parent compound from which this compound is derived.

The uniqueness of this compound lies in its specific labeling with deuterium, which allows for detailed studies of its metabolic fate and interactions .

Properties

IUPAC Name

(2R)-2-amino-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFIRCHPJWLACG-SRQSVDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676029
Record name S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127633-26-5
Record name S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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